molecular formula C7H5N3O2 B189722 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 2067-84-7

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No. B189722
CAS RN: 2067-84-7
M. Wt: 163.13 g/mol
InChI Key: ZTCJWOFMAWQWRD-UHFFFAOYSA-N
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Description

“1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.1335 . It is also known by its IUPAC name, which is the same .


Synthesis Analysis

The synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives has been described in the literature . The process involves nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” include a molecular weight of 163.1335 and a melting point greater than 320 degrees Celsius .

Scientific Research Applications

Cancer Treatment Research

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential treatments for cancer. These compounds function as KRAS covalent inhibitors, targeting diseases associated with KRAS activity (S. De, 2022).

Neurotransmitter Receptor Research

Research has explored the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines, potentially acting as ligands for the GABA receptor complex. These compounds, derived from 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione, could influence neurotransmitter systems (Manuela Weber, H. Bartsch, T. Erker, 2002).

Analgesic Research

A particular molecule, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been investigated for its analgesic effects. This research demonstrates the compound's potential as an inhibitor of d-amino acid oxidase (DAAO) and its role in chronic pain treatment (Dongsheng Xie et al., 2016).

Chemical Synthesis and Reactivity Studies

Studies have focused on synthesizing various derivatives of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione, examining their chemical properties and reactivity. This includes exploring different synthetic pathways and the resulting compound structures (A. Kurkin et al., 2009).

Polyfunctional Scaffolds

Research has developed polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, demonstrating their potential in creating various polysubstituted [6,6]-ring fused systems. These scaffolds could have significant applications in material science and pharmaceuticals (Aurélie Baron et al., 2005).

Photoluminescence Studies

A study developed a dysprosium–organic complex using 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione. This complex exhibits photoluminescence, which could have implications for materials science and optoelectronic applications (Yunshan Zhou et al., 2015).

Future Directions

The future directions for “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” could involve further exploration of its potential as a KRAS covalent inhibitor for the treatment of cancer and other diseases associated with KRAS activity .

properties

IUPAC Name

1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJWOFMAWQWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174716
Record name Pyrido(2,3-b)pyrazine-2,3-diol
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

CAS RN

2067-84-7
Record name 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
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Record name Pyrido(2,3-b)pyrazine-2,3-diol
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Record name Pyrido(2,3-b)pyrazine-2,3-diol
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Record name 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Record name PYRIDO(2,3-B)PYRAZINE-2,3-DIOL
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Synthesis routes and methods I

Procedure details

To a suspension of 2,3-diaminopyridine (20 g, 0.136 mol) in 4N aqueous HCl (200 ml) is added oxalic acid (20.7 g, 0.164 mol) and the reaction mixture is refluxed for 20 h. The reaction mixture is cooled and the solid precipitated is filtered, washed with water and dried under vacuum to afford 20 g (89%) of the title compound as a solid. HPLC (max plot) 98%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A stirred suspension of 2,3-diaminopyridine (75 g, 687 mmol) in diethyl oxalate (291 ml, 2131 mmol) under N2 was heated to 120° C. After 1 h, the ethanol was distilled off the reaction mixture and the temperature was elevated to 160° C. for a further 2 hours. The reaction mixture was allowed to cool to RT and diluted with diethyl ether (200 ml). The resulting suspension was stirred for 1 hour and the solid was isolated by filtration and dried in a vacuum oven. The solid was suspended in ethanol (500 ml) and sonicated for 1 hour. The suspension was filtered and dried (vacuum oven overnight) to afford the title compound;
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
291 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ytterbium(III) triflate [Yb(OTf)3] (853 mg, 1.38 mmol) and diethyl malonate (7.5 mL, 55.0 mmol) were added to pyridine-2,3-diamine (3.00 g, 27.5 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the resulting solid was collected by filtration, washed with ethanol and dried under reduced pressure. Thus, pyrido[3,2-b]pyrazine-2,3(1H,4H)-dione (3.58 g, yield: 80%) was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
853 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Xie, J Lu, J Xie, J Cui, TF Li, YC Wang, Y Chen… - European Journal of …, 2016 - Elsevier
A series of 5-azaquinoxaline-2,3-dione derivatives were synthesized and evaluated on d-amino acid oxidase (DAAO) inhibition as potential α-hydroxylactam-based inhibitors. The …
Number of citations: 7 www.sciencedirect.com
SK De - Anti-cancer Agents in Medicinal Chemistry, 2022 - europepmc.org
This application describes the synthesis of new 1, 4-dihydropyrido [2, 3-b] pyrazine-2, 3-dione derivatives and methods of using these compounds as KRAS covalent inhibitors. This …
Number of citations: 3 europepmc.org
XL Shi, JD Wu, P Liu, ZP Liu - European Journal of Medicinal Chemistry, 2019 - Elsevier
To target the multi-facets of Alzheimer's disease (AD), a series of novel GSK-3β inhibitors containing the 2,3-diaminopyridine moiety were designed and synthesized. The amide …
Number of citations: 33 www.sciencedirect.com
HB Alkan - Fen Bilimleri Enstitüsü
Number of citations: 0

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